1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-12-17(2)14-18(13-16)15-27-25-22-7-5-4-6-21(22)24-23(25)19-8-10-20(26-3)11-9-19/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZIXLVOSYORU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CON2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801159252 | |
| Record name | 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400086-37-5 | |
| Record name | 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400086-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,5-Dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801159252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions: The introduction of the 3,5-dimethylbenzyl and 4-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 3,5-dimethylbenzyl chloride and 4-methoxyphenyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional hydroxyl or carbonyl groups, while reduction may produce compounds with reduced aromatic rings or aliphatic chains.
Scientific Research Applications
Based on the search results, here's what is known about the applications of benzimidazole derivatives:
General Information
Benzimidazole derivatives have a wide range of bioactivity, as reported in recent literature from 2012 to 2021 .
Specific Applications
- Antiviral Agent Some benzimidazole derivatives have demonstrated effectiveness against viruses. Compound 120 was effective against Bovine Viral Diarrhea virus (BVDV) . Compound 125 was found to be a potent antiviral agent against Lassa virus envelope glycoprotein (LASV GP) pseudotypes . Compounds 122–124 showed potential as antiviral agents due to their inhibitory effect against rotavirus Wa strain .
- Anti-inflammatory Effect Compounds 138–143 exerted a notable anti-inflammatory effect compared to diclofenac . Compound 152 , with a chloro group at the ortho position of the phenyl ring, showed a promising anti-inflammatory effect compared to indomethacin . Compounds 152–154 also produced COX-2 inhibition . Compounds 148–150 demonstrated notable edema reduction .
- Analgesic Activity Compound 147 exhibited analgesic activity, indicated by a decrease in the number of writhing at a 50 mg/kg dose compared to aspirin . Compound 151 displayed analgesic activity and protection against inflammation .
- Antiulcer Properties Compound 183 , a 4-methoxyphenyl piperazine substituted benzimidazole derivative, appeared to be the most effective antiulcer agent . Derivatives 185–187 exerted remarkable ulcer protection compared to omeprazole . Compound 194 was found to be the most potent with ulcer inhibition .
- Inhibitor of Helicobacter pylori Compound 184 emerged as a potent inhibitor of Helicobacter pylori growth and pathogenesis of host cells, specifically inhibiting H. pylori adhesion and invasion of gastric epithelial cells .
Specific Compounds
- 6-chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole This compound is also known as 4-(6-CHLORO-1-[(3,5-DIMETHYLBENZYL)OXY]-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL METHYL ETHER and has the CAS number 329234-99-3 .
- 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole This compound has the CAS number 400086-37-5 and the MDL/ACD number MFCD01936427 . Its molecular formula is C23H22N2O2 and its molecular weight is 358.44 .
Table of Benzimidazole Derivatives and Their Applications
| Compound | Application |
|---|---|
| 120 (5-acetyl-2-arylbenzimidazoles analogues) | Antiviral agent against Bovine Viral Diarrhea virus (BVDV) |
| 122–124 (5-nitro-1 H-benzimidazole derivatives) | Antiviral agents against rotavirus Wa strain |
| 125 | Antiviral agent against Lassa virus envelope glycoprotein (LASV GP) pseudotypes |
| 138–143 (alkoxyphthalimide based benzimidazole derivatives and 1-{(1-(2-substituted benzyl)-1 H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas) | Anti-inflammatory effect |
| 147 (N-substituted benzimidazole derivative) | Analgesic activity |
| 148–150 | Reduction in edema |
| 151 | Analgesic and anti-inflammatory activity |
| 152 (1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1 H-benzimidazole derivative) | Anti-inflammatory effect and COX-2 inhibition |
| 183 (4-methoxy phenyl piperazine substituted benzimidazole derivative) | Antiulcer agent |
| 184 (2-fluorophenyl-5-methyl-1-(3,4,5-trimethoxybenzyl) benzimidazole) | Inhibitor of Helicobacter pylori |
| 185–187 | Ulcer protection |
| 194 | Ulcer inhibition |
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core is known to bind to various biological targets, potentially inhibiting enzyme activity or interfering with cellular processes. The 3,5-dimethylbenzyl and 4-methoxyphenyl groups may enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Structural and Functional Analogues
Benzimidazole Derivatives
- Rabenzazole (Compound 21): 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1H-1,3-benzimidazole (). Substituents: Pyrazole ring at position 2. Activity: Lysine demethylase inhibitor with applications in prostate cancer therapy. The dimethylpyrazole substituent may enhance selectivity for epigenetic targets .
- Compound 9e: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (). Substituents: 4-Methoxyphenyl-thiazole and triazole-acetamide side chains. Activity: Not explicitly stated, but similar benzimidazole-triazole hybrids are explored for antimicrobial and anticancer properties. Comparison: The 4-methoxyphenyl group in the thiazole moiety suggests a role in target binding, akin to the target compound’s 4-methoxyphenyl at position 2 .
Non-Benzimidazole Scaffolds with 4-Methoxyphenyl Groups
- Compound 10d: Quinolone derivative (). Structure: 1-(4-Amino-2-fluorophenyl)-6-fluoro-7-[4-[2-(4-methoxyphenyl)-2-hydroxyiminoethyl]-piperazinyl]-4-oxo-3-quinolinecarboxylic acid. Activity: Broad-spectrum antibacterial activity against resistant pathogens (e.g., methicillin-resistant Staphylococcus aureus). Comparison: The 4-methoxyphenyl group in 10d enhances membrane permeability and target affinity, similar to its role in benzimidazoles .
Chalcone 5 : 1-(4-Benzotriazol-1-yl-phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one ().
Key Observations:
4-Methoxyphenyl Role: This group consistently enhances target binding across diverse scaffolds (benzimidazoles, quinolones, chalcones) by contributing to hydrophobic and electronic interactions.
Scaffold Dependency: While the 4-methoxyphenyl group is a common pharmacophore, the core scaffold (benzimidazole vs. quinolone) dictates the biological target (e.g., reverse transcriptase vs. bacterial DNA gyrase).
Biological Activity
1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a 3,5-dimethylbenzyl group and a 4-methoxyphenyl group. These substituents may enhance its biological activity by influencing its interaction with various molecular targets.
| Property | Details |
|---|---|
| IUPAC Name | 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole |
| CAS Number | 400086-37-5 |
| Molecular Formula | C23H22N2O2 |
| Molecular Weight | 374.43 g/mol |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzimidazole derivatives. For instance, compounds similar to 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for related compounds were reported as follows:
- HCC827 : IC50 = 6.26 ± 0.33 μM
- NCI-H358 : IC50 = 6.48 ± 0.11 μM
These values indicate a strong inhibitory effect on cell proliferation, suggesting that this class of compounds may be effective in cancer therapy .
The mechanism by which this compound exerts its biological effects involves interaction with key cellular targets such as enzymes and receptors. The benzimidazole core is known to inhibit various enzymes, potentially disrupting critical cellular processes. The presence of the 3,5-dimethylbenzyl and 4-methoxyphenyl groups may enhance binding affinity and selectivity towards specific targets .
Study on Antimicrobial Activity
A study evaluating the antimicrobial properties of benzimidazole derivatives found that compounds similar to 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating strong antimicrobial potential .
Structure-Activity Relationship (SAR)
Research has established a structure-activity relationship for benzimidazole derivatives, revealing that modifications in substituents can significantly impact biological activity. The introduction of electron-donating groups like methoxy has been shown to enhance activity against certain cancer cell lines while maintaining low toxicity levels in normal cells .
Q & A
Basic: What are the optimal synthetic routes for this benzimidazole derivative, and how can reaction conditions be modified to improve yield?
The synthesis typically involves nucleophilic substitution and cyclization steps. Key modifications include:
- Solvent selection : Methanol or acetonitrile is preferred for their ability to dissolve intermediates while minimizing side reactions .
- Catalysts : Potassium carbonate and sodium methoxide enhance nucleophilic attack on the benzimidazole core, achieving yields up to 75% under reflux conditions .
- Purification : Ethyl acetate extraction followed by drying over anhydrous MgSO₄ and recrystallization (e.g., water-ethanol) ensures high purity (>95% by HPLC) .
- Click chemistry : For analogs, copper-catalyzed azide-alkyne cycloaddition introduces triazole moieties, though yields vary with substituent bulkiness .
Advanced: How can molecular docking studies using AutoDock Vina elucidate binding mechanisms with enzyme targets?
AutoDock Vina’s scoring function and grid-based docking enable precise prediction of binding modes:
- Grid maps : Define the target enzyme’s active site (e.g., elastase or lysine demethylase) using coordinates from crystallographic data .
- Multithreading : Parallel processing accelerates docking simulations, critical for screening large libraries .
- Clustering analysis : Post-docking, cluster results by root-mean-square deviation (RMSD) to identify dominant binding poses. For example, benzimidazole derivatives show strong hydrophobic interactions with elastase’s catalytic triad .
- Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine force field parameters .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing purity and structure?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm and aromatic protons from benzyl groups at δ 6.7–7.3 ppm) .
- IR spectroscopy : Detect functional groups like C=N (1600–1650 cm⁻¹) and ether linkages (C-O at 1200–1250 cm⁻¹) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve regioisomers .
- Elemental analysis : Match calculated vs. experimental C/H/N percentages to validate stoichiometry .
Advanced: How to resolve discrepancies between computational binding predictions and experimental affinities?
- Solvent effects : Implicit solvent models in docking may underestimate entropy changes; explicit solvent molecular dynamics (MD) simulations improve accuracy .
- Protonation states : Adjust ligand and active-site residue protonation (e.g., histidine tautomers) using pH-specific parameters .
- Enzyme flexibility : Employ induced-fit docking or ensemble docking to account for conformational changes .
- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
Basic: How does substitution on the benzimidazole core influence physicochemical properties?
- Lipophilicity : The 3,5-dimethylbenzyloxy group increases logP, enhancing membrane permeability but reducing aqueous solubility .
- Electronic effects : Electron-donating groups (e.g., 4-methoxyphenyl) stabilize the benzimidazole’s π-system, altering UV-Vis absorption maxima .
- Steric hindrance : Bulky substituents at position 1 reduce rotational freedom, potentially improving binding specificity .
Advanced: What in vitro assays evaluate biological activity against lysine-specific demethylases (KDMs)?
- Enzyme inhibition : Use fluorescence-based assays (e.g., AlphaScreen) with recombinant KDMs (e.g., KDM4A) and dimethylated histone H3 substrates. IC₅₀ values <1 µM indicate potency .
- Cellular models : Treat prostate cancer cell lines (e.g., LNCaP) and quantify demethylation via Western blot (H3K9me2/3) .
- Counter-screening : Test selectivity against other oxidoreductases (e.g., HDACs) to rule off-target effects .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent scanning : Replace the 4-methoxyphenyl with electron-deficient aryl groups (e.g., 4-fluorophenyl) to enhance enzyme interactions .
- Linker variation : Replace the ether linkage with sulfonamide or triazole groups to improve metabolic stability .
- Prodrug design : Introduce ester moieties at the benzyl position to enhance oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
